molecular formula C12H15NO3 B6273559 methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate CAS No. 152722-51-5

methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

Cat. No.: B6273559
CAS No.: 152722-51-5
M. Wt: 221.25 g/mol
InChI Key: LAKLPKQNZPKGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (CAS 152722-51-5) is a versatile 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative of significant interest in synthetic and medicinal chemistry research. This compound serves as a valuable synthetic intermediate and building block for the construction of more complex molecules. The tetrahydroisoquinoline core is a privileged scaffold found in numerous natural products and pharmaceuticals, known for its diverse biological activities . Researchers utilize this specific ester derivative in the development of chiral ligands for enantioselective catalysis. Derivatives of tetrahydroisoquinoline-3-carboxylic acid can function as tridentate ligands, coordinating with transition metals such as Cu²⁺, Co²⁺, Co³⁺, and Fe³⁺ to form coordination compounds that act as catalysts for reactions like the nitroaldol (Henry) addition . In drug discovery, the constrained structure of the tetrahydroisoquinoline ring, a conformationally restricted analogue of phenylalanine, is employed in the design of enzyme inhibitors . This makes it a key precursor in exploring novel therapeutic agents, with the methoxy and ester functional groups providing handles for further chemical modification. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

152722-51-5

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate

InChI

InChI=1S/C12H15NO3/c1-15-11-4-3-9(12(14)16-2)8-5-6-13-7-10(8)11/h3-4,13H,5-7H2,1-2H3

InChI Key

LAKLPKQNZPKGTE-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CNCCC2=C(C=C1)C(=O)OC

Origin of Product

United States

Preparation Methods

Regioselective Methoxy Group Introduction

The 8-methoxy substituent is introduced via electrophilic aromatic substitution or directed ortho-metalation. In one approach, a benzyl-protected intermediate undergoes demethylation using boron tribromide (BBr₃) in dichloromethane, followed by methylation with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This two-step process achieves >85% yield while preserving the ester functionality at position 5.

Esterification and Carboxylate Functionalization

The methyl ester at position 5 is introduced early in the synthesis to avoid side reactions during subsequent steps. Intermediate 7 is esterified using methyl iodide (MeI) in the presence of K₂CO₃ and DMF, achieving quantitative conversion. Alternative methods employ Fischer esterification with methanol and sulfuric acid, though this approach is less favored due to competing ring-opening reactions.

Optimization of Ester Stability

The ester group’s stability under basic conditions is critical. Studies show that using lithium hydroxide (LiOH) in tetrahydrofuran (THF)/methanol mixtures selectively hydrolyzes ester groups without affecting the methoxy substituent. For instance, compound 9 undergoes hydrolysis to yield the carboxylic acid derivative, which is re-esterified to confirm the robustness of the methyl ester under basic conditions.

Protective Group Strategies

Protective groups are essential for managing reactivity during multi-step syntheses. The Boc group is widely used to protect the tetrahydroisoquinoline nitrogen, as demonstrated in the synthesis of compound 14 . Deprotection is achieved using hydrochloric acid (HCl) in isopropanol, followed by acylation with (E)-3-(2-furyl)acrylic acid to introduce additional functionalities.

Benzyl Group Removal

Hydrogenolysis with palladium on carbon (Pd/C) under hydrogen gas effectively removes benzyl protecting groups without altering the methoxy or ester functionalities. For example, compound 21 is debenzylated to yield the free phenol derivative, which is subsequently methylated to restore the methoxy group.

Key Reaction Conditions and Yields

The following table summarizes critical steps in the synthesis of methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate:

StepReagents/ConditionsYield (%)Reference
CyclizationTFA, Boc₂O, CH₂Cl₂, rt, 2 h78
Methoxy IntroductionBBr₃ (1.0 M in CH₂Cl₂), then MeI, K₂CO₃, DMF87
EsterificationMeI, K₂CO₃, DMF, 60°C, 3 h95
Boc DeprotectionHCl (4 M in i-PrOH), HCO₂H, rt, 1 h92
HydrogenolysisH₂, Pd/C (10%), MeOH, 25°C, 12 h89

Analytical Characterization

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are pivotal for confirming structure and purity. For example, intermediate 10 exhibits characteristic ¹H-NMR signals at δ 2.30 (s, 3H, CH₃), 5.73 (s, 2H, OCH₂O), and 6.54–7.70 (m, aromatic protons), consistent with the tetrahydroisoquinoline scaffold. Infrared (IR) spectroscopy further confirms ester carbonyl stretches at 1646 cm⁻¹.

Challenges and Optimization

Competing side reactions, such as over-alkylation or ring-opening, are mitigated by controlling reaction temperature and stoichiometry. For instance, excessive LiAlH₄ during reductions leads to ester group cleavage, necessitating careful reagent addition under ice-cooling. Solvent choice also impacts regioselectivity; polar aprotic solvents like DMF favor alkylation over elimination .

Chemical Reactions Analysis

Types of Reactions: Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are crucial for modifying the compound's structure and enhancing its biological activity.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, under specific conditions.

Major Products Formed: The reactions can lead to the formation of various derivatives, including oxidized or reduced forms of the compound, as well as substituted derivatives with different functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate can be synthesized using various methods that often involve the manipulation of tetrahydroisoquinoline derivatives. The synthesis typically includes steps such as cyclization and functional group modifications to achieve the desired methyl ester form.

Key Properties:

  • Molecular Formula: C12_{12}H15_{15}NO3_3
  • Molecular Weight: 221.25 g/mol
  • Purity Specifications: Typically high purity is required for biological applications.

Biological Activities

Research indicates that tetrahydroisoquinoline derivatives exhibit a range of biological activities, including:

  • Antioxidant Properties: Compounds in this family have shown potential as antioxidants, which can protect cells from oxidative stress.
  • Neuroprotective Effects: Some studies suggest that tetrahydroisoquinoline derivatives may have neuroprotective effects and could be beneficial in treating neurodegenerative diseases .
  • Antimicrobial Activity: There is evidence supporting the antimicrobial properties of these compounds against various pathogens.

Medicinal Chemistry Applications

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its structural features make it a valuable building block for developing new drugs targeting neurological disorders and other conditions.

Case Studies

  • Synthesis of Derivatives:
    • A study demonstrated the synthesis of several derivatives from this compound with yields ranging from 85% to 97%, highlighting its utility in drug discovery .
  • Coordination Chemistry:
    • Research has explored coordination compounds based on tetrahydroisoquinoline structures that exhibit unique catalytic properties in organic reactions . These compounds can facilitate enantioselective reactions, showcasing their potential in synthetic organic chemistry.

Industrial Applications

The compound's properties extend beyond medicinal uses; it has potential applications in:

  • Agricultural Chemistry: As a precursor for developing agrochemicals.
  • Material Science: Its derivatives could be used in creating advanced materials due to their unique chemical properties.

Mechanism of Action

The mechanism by which methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Position 8

Methyl 8-Fluoro-1,2,3,4-Tetrahydroisoquinoline-5-Carboxylate Hydrochloride
  • Molecular Formula: C₁₁H₁₃ClFNO₂
  • Molecular Weight : 245.68 g/mol
  • Key Differences : Replacing the methoxy group with a fluorine atom introduces electronegativity, reducing steric bulk but increasing electronic effects. This substitution may enhance metabolic stability in biological systems .
Methyl 7-Bromo-1,2,3,4-Tetrahydroisoquinoline-5-Carboxylate Hydrochloride
  • CAS : 1638767-10-8
  • Molecular Formula: C₁₁H₁₃BrClNO₂
  • Key Differences: Bromine at position 7 introduces a bulky, polarizable substituent.

Variations in Core Structure and Additional Substituents

Methyl 4,4-Dimethyl-1,2,3,4-Tetrahydroisoquinoline-5-Carboxylate Hydrochloride
  • CAS : 1203682-99-8
  • Molecular Formula: C₁₃H₁₈ClNO₂
  • The hydrochloride salt improves aqueous solubility compared to the free base of the target compound .
5,7,8-Trimethoxy-2-Methyl-1,2,3,4-Tetrahydroisoquinoline
  • CAS : 119522-46-2
  • Molecular Formula: C₁₃H₁₉NO₃
  • However, increased substitution may complicate synthesis and purification .

Non-Isoquinoline Analogs: Tetrahydroquinoline Derivatives

6-Methyl-1,2,3,4-Tetrahydroquinoline
  • CAS : 91-61-2
  • Molecular Formula : C₁₀H₁₃N
  • Key Differences: The quinoline core (vs. isoquinoline) alters the nitrogen position, affecting electronic distribution and biological activity. The methyl group at position 6 provides a lipophilic character, influencing membrane permeability .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Methyl 8-methoxy-1,2,3,4-THIQ-5-carboxylate 152722-51-5 C₁₂H₁₅NO₃ 221.25 8-OCH₃, 5-COOCH₃ Electron-rich aromatic ring
Methyl 8-fluoro-THIQ-5-carboxylate hydrochloride 2253638-70-7 C₁₁H₁₃ClFNO₂ 245.68 8-F, hydrochloride salt Enhanced metabolic stability
Methyl 7-bromo-THIQ-5-carboxylate hydrochloride 1638767-10-8 C₁₁H₁₃BrClNO₂ 283.59 7-Br, hydrochloride salt High reactivity in substitutions
5,7,8-Trimethoxy-2-methyl-THIQ 119522-46-2 C₁₃H₁₉NO₃ 237.30 5,7,8-OCH₃, 2-CH₃ Complex synthesis, high polarity
6-Methyl-1,2,3,4-tetrahydroquinoline 91-61-2 C₁₀H₁₃N 147.22 6-CH₃ (quinoline core) Lipophilic, membrane-permeable

THIQ: Tetrahydroisoquinoline

Biological Activity

Methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate (referred to as M8MTHC) is a compound of considerable interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Synthesis

M8MTHC is typically synthesized through the Pictet-Spengler reaction , which involves the condensation of phenylethylamine with an aldehyde in the presence of an acid catalyst. Other synthetic strategies include multicomponent reactions that enhance atom economy and yield.

Neuroprotective Effects

Research indicates that M8MTHC exhibits neuroprotective properties. It may interact with neurotransmitter systems, thereby modulating their activity and offering protective effects against neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The structural features of M8MTHC contribute significantly to its ability to affect biological pathways positively .

Anti-inflammatory Properties

In addition to neuroprotection, M8MTHC has been studied for its anti-inflammatory effects. It has shown potential in reducing inflammation in various biological models, suggesting applications in treating conditions characterized by chronic inflammation .

The mechanism of action of M8MTHC involves its interaction with specific molecular targets such as enzymes and receptors. Its structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects depending on the target.

Comparative Analysis with Similar Compounds

M8MTHC shares structural similarities with other tetrahydroisoquinoline derivatives but exhibits unique properties due to the presence of the methoxy group at the 8-position and the carboxylate ester at the 5-position. This uniqueness enhances its solubility and reactivity compared to other compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 6-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylateMethoxy group at position 6Different biological activity profile
Methyl 7-hydroxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylateHydroxy group at position 7Enhanced solubility in aqueous solutions
Methyl 5-chloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylateChlorine substitution at position 5Potentially increased lipophilicity

Case Studies and Research Findings

Several studies have investigated the biological activity of M8MTHC:

  • Neuroprotection : A study demonstrated that M8MTHC could protect neuronal cells from oxidative stress-induced damage by modulating antioxidant enzyme activities.
  • Anti-inflammatory Activity : In vitro assays showed that M8MTHC significantly reduced pro-inflammatory cytokine levels in activated macrophages, indicating its potential as an anti-inflammatory agent .
  • Cancer Cell Line Studies : Preliminary investigations into its anti-proliferative effects revealed that M8MTHC exhibited significant activity against various cancer cell lines (e.g., HepG2 and MCF-7), with IC50 values suggesting potent efficacy .

Q & A

Basic: What are the established synthetic routes for methyl 8-methoxy-1,2,3,4-tetrahydroisoquinoline-5-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step organic reactions, with the Pictet-Spengler reaction being a cornerstone for constructing the tetrahydroisoquinoline core. Key steps include:

  • Ring formation : Condensation of phenylethylamine derivatives with carbonyl compounds under acidic catalysis (e.g., BF₃·Et₂O) to form the bicyclic structure .
  • Functionalization : Introduction of the 8-methoxy group via selective methoxylation, often using methanol or methylating agents under controlled pH and temperature .
  • Esterification : Incorporation of the carboxylate moiety through reaction with methyl chloroformate or similar reagents .
    Reaction progress is monitored via HPLC, and intermediates are purified via column chromatography .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and substituent positions (e.g., methoxy at C8, carboxylate at C5) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (221.25 g/mol) and fragmentation patterns .
  • HPLC : Assess purity (>95% by area normalization) and monitor reaction intermediates .
  • X-ray Crystallography (if crystalline): Resolves absolute stereochemistry and crystal packing .

Basic: What biological activities are reported for structurally related tetrahydroisoquinoline derivatives?

Methodological Answer:
While direct data on methyl 8-methoxy-THIQ-5-carboxylate is limited, related analogs exhibit:

  • Neuroprotection : Inhibition of oxidative stress in neuronal cell models (IC₅₀ values: 10–50 μM) via modulation of NMDA receptors .
  • Antimicrobial Activity : MIC values of 5–20 μg/mL against Gram-positive bacteria, attributed to membrane disruption .
  • Enzyme Inhibition : Interaction with monoamine oxidases (MAOs) and cytochrome P450 isoforms, validated via in vitro fluorometric assays .

Advanced: How do substituent variations (e.g., methoxy vs. halogen) influence bioactivity and synthetic feasibility?

Methodological Answer:

  • Bioactivity : Fluorine at C7 (as in 7-fluoro-THIQ derivatives) enhances blood-brain barrier penetration but reduces aqueous solubility. Methoxy groups improve metabolic stability but may lower MAO-B affinity .
  • Synthetic Challenges : Halogenation (e.g., Cl at C8) requires harsh conditions (e.g., POCl₃), whereas methoxylation is milder but prone to demethylation under acidic conditions .
  • SAR Studies : Use in vitro cytotoxicity assays (e.g., MTT on SH-SY5Y cells) and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with target binding .

Advanced: What strategies optimize synthetic yield and scalability for this compound?

Methodological Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) to improve cyclization efficiency .
  • DoE (Design of Experiments) : Vary temperature (80–120°C), solvent (toluene vs. DCM), and reaction time (12–48 hrs) to maximize yield .
  • Continuous Flow Chemistry : Reduces side reactions (e.g., ester hydrolysis) and enhances reproducibility at scale .

Advanced: How should researchers address contradictions in pharmacological data across studies?

Methodological Answer:

  • Assay Standardization : Compare protocols for cell lines (e.g., primary neurons vs. immortalized lines), endpoint measurements (e.g., ATP vs. LDH release), and compound solubility (DMSO concentration ≤0.1%) .
  • Meta-Analysis : Pool data from ≥3 independent studies using random-effects models to account for variability .
  • Mechanistic Follow-Up : Use siRNA knockdown or CRISPR-edited models to confirm target specificity .

Advanced: What computational approaches predict the compound’s reactivity and binding modes?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites for derivatization .
  • Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with MAO-B) over 100 ns trajectories to assess binding stability .
  • ADMET Prediction : Tools like SwissADME estimate logP (∼2.1), CNS permeability, and CYP450 inhibition risk .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.